molecular formula C11H6ClN3OS B3033263 2-amino-9-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one CAS No. 1015560-19-6

2-amino-9-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one

Cat. No. B3033263
CAS RN: 1015560-19-6
M. Wt: 263.7 g/mol
InChI Key: VYCSDBGYBGGSOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-9-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one, also known as 9-chloro-2-amino-4H-[1,3]thiazino[5,6-c]quinolin-4-one, is an organic compound that has recently become popular in the field of scientific research. This compound has a wide range of applications, including its use in synthetic organic chemistry, medicinal chemistry, and biochemistry. This compound has been found to be effective in a variety of laboratory experiments and has been shown to have a number of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-amino-9-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-onemino-4H-[1,3]thiazino[5,6-c]quinolin-4-one is not yet fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, which can lead to a variety of biochemical and physiological effects. Additionally, this compound has been found to have an effect on the activity of certain receptors, which can lead to changes in the function of cells and tissues.
Biochemical and Physiological Effects
2-amino-9-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-onemino-4H-[1,3]thiazino[5,6-c]quinolin-4-one has a number of biochemical and physiological effects. For example, this compound has been found to have an effect on the activity of certain enzymes, which can lead to changes in the metabolism of various compounds. Additionally, this compound has been found to have an effect on the activity of certain receptors, which can lead to changes in the function of cells and tissues. Furthermore, this compound has been found to have an effect on the activity of certain hormones, which can lead to changes in the function of organs and systems.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-amino-9-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-onemino-4H-[1,3]thiazino[5,6-c]quinolin-4-one in laboratory experiments is its stability. This compound is relatively stable under a variety of conditions and is not easily degraded by heat or light. Additionally, this compound is relatively non-toxic and has a low level of toxicity. However, there are some limitations to the use of this compound in laboratory experiments. For example, this compound has a relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound is relatively expensive, which can make it difficult to use in large-scale experiments.

Future Directions

There are a number of potential future directions for the use of 2-amino-9-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-onemino-4H-[1,3]thiazino[5,6-c]quinolin-4-one in scientific research. For example, this compound could be used to study the structure and function of proteins, as well as to study the mechanism of action of various drugs. Additionally, this compound could be used in the synthesis of various organic compounds, such as amino acids and peptides. Furthermore, this compound could be used in the synthesis of various pharmaceuticals and could be used in the treatment of various diseases and conditions. Finally, this compound could be used to

Scientific Research Applications

2-amino-9-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-onemino-4H-[1,3]thiazino[5,6-c]quinolin-4-one has a wide range of potential applications in scientific research. For example, this compound has been used to study the structure and function of proteins, as well as to study the mechanism of action of various drugs. This compound has also been used in the synthesis of various organic compounds, such as amino acids and peptides. Additionally, this compound has been used in the synthesis of various pharmaceuticals and has been found to be effective in the treatment of various diseases and conditions.

properties

IUPAC Name

2-amino-9-chloro-[1,3]thiazino[5,6-c]quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3OS/c12-5-1-2-8-6(3-5)9-7(4-14-8)10(16)15-11(13)17-9/h1-4H,(H2,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCSDBGYBGGSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C3C(=C2C=C1Cl)SC(=NC3=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-9-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one
Reactant of Route 2
2-amino-9-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one
Reactant of Route 3
2-amino-9-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one
Reactant of Route 4
2-amino-9-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one
Reactant of Route 5
2-amino-9-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one
Reactant of Route 6
2-amino-9-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one

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